![molecular formula C13H16N4OS B2484090 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)thiophene-2-carboxamide CAS No. 1448058-05-6](/img/structure/B2484090.png)
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)thiophene-2-carboxamide” is a complex organic compound. It belongs to the class of thiophene carboxamides . Thiophene carboxamides are important in the family of heterocyclic organic compounds .
Synthesis Analysis
The synthesis of similar thiophene-2-carboxamide derivatives involves the reaction of acyl chlorides and heterocyclic amine derivatives . The chemical structures of these compounds are confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . Another synthetic route includes the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds .Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives is confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The molecular interaction of these compounds with the active sites of enzymes was investigated by molecular insertion simulations .Chemical Reactions Analysis
Thiophene-2-carboxamide derivatives are prepared from acyl chlorides and heterocyclic amine derivatives . The reactivity of these compounds is due to the presence of the carboxamide scaffold in the compounds .Scientific Research Applications
- Therapeutic Properties : Thiophenes exhibit diverse therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulation, anti-mitotic, anti-microbial, kinases inhibition, and anti-cancer effects .
- Compound 112, N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, demonstrated excellent urease inhibition activity. It could potentially be useful in treating conditions related to urease activity .
- Researchers have designed and synthesized N-(thiophen-2-yl) nicotinamide derivatives by combining nicotinic acid and thiophene substructures. These compounds show promise as fungicides .
- The demand for novel antimicrobials remains high. N-(4-methylpyridin-2-yl) thiophene-2-carboxamide derivatives have been investigated for their antibacterial efficacy against extended-spectrum β-lactamase-producing Escherichia coli (ESBL E. coli) .
Medicinal Chemistry
Urease Inhibition
Fungicidal Activity
Antimicrobial Research
Future Directions
Thiophene-2-carboxamide derivatives have shown promising pharmacological characteristics . They have a wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic . Therefore, these compounds could be used as promising structures in the development of more potent pharmaceutical agents in the future .
Mechanism of Action
Target of Action
Similar compounds have been shown to target the actin-related protein 2/3 complex . This complex plays a crucial role in the regulation of actin polymerization, which is essential for cellular processes such as shape change, movement, and intracellular trafficking .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of their target proteins, leading to alterations in cellular functions .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been shown to have cytotoxic activity in vitro , suggesting that they may have potential anticancer effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of a compound .
properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-8-11(9(2)15-13(14-8)17(3)4)16-12(18)10-6-5-7-19-10/h5-7H,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNULRMVFXMJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-carboxamide |
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